3-bromo-2H-pyran-2-one
CAS No.: 19978-32-6
Cat. No.: VC20743914
Molecular Formula: C5H3BrO2
Molecular Weight: 174.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19978-32-6 |
|---|---|
| Molecular Formula | C5H3BrO2 |
| Molecular Weight | 174.98 g/mol |
| IUPAC Name | 3-bromopyran-2-one |
| Standard InChI | InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H |
| Standard InChI Key | UVMFAVNCKFUDRS-UHFFFAOYSA-N |
| SMILES | C1=COC(=O)C(=C1)Br |
| Canonical SMILES | C1=COC(=O)C(=C1)Br |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | 3-bromopyran-2-one |
| Molecular Formula | C5H3BrO2 |
| Molecular Weight | 174.98 g/mol |
| CAS Number | 19978-32-6 |
| InChI Key | UVMFAVNCKFUDRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=O)C(=C1)Br |
The compound's structure features a bromine atom at the 3-position of the pyranone ring, which significantly influences its reactivity and potential applications in organic synthesis.
Chemical Properties and Structure
Structural Characteristics
3-Bromo-2H-pyran-2-one features a six-membered heterocyclic ring with an oxygen atom incorporated into the ring structure. The presence of the lactone group (cyclic ester) and the bromine substituent at the 3-position creates a unique electronic environment that influences its chemical behavior. The bromine atom introduces both steric and electronic effects that impact the reactivity of the compound.
Physical Properties
While detailed physical property data is limited in the available research, organic chemistry principles suggest that 3-bromo-2H-pyran-2-one would likely exist as a crystalline solid at room temperature. The compound would be expected to have limited water solubility due to its heterocyclic structure but would likely dissolve in organic solvents such as chloroform, dichloromethane, and dimethylformamide.
Spectroscopic Properties
The spectroscopic profile of 3-bromo-2H-pyran-2-one provides valuable insights into its structure:
In NMR spectroscopy, the bromine substituent induces distinctive deshielding effects. The proton NMR (1H NMR) spectrum shows characteristic splitting patterns for protons adjacent to the bromine atom. The carbon NMR (13C NMR) identifies the lactone carbonyl carbon (C-2) at approximately 160-170 ppm and exhibits bromine-induced shifts for the C-3 position around 90-100 ppm.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the lactone carbonyl stretch (approximately 1740 cm-1) and C-Br vibrations (approximately 600 cm-1).
Synthesis Methods
Common Synthetic Routes
The synthesis of 3-bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method employs N-bromosuccinimide (NBS) in chloroform, which facilitates bromination at the third position of the pyranone ring.
Reagents and Reaction Conditions
The typical synthesis requires:
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Primary Reagents: N-bromosuccinimide (NBS), 2H-pyran-2-one
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Solvent: Chloroform
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Temperature: Room temperature (approximately 25°C)
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Reaction Time: Several hours
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Catalyst/Initiator: May include radical initiators for bromination
Purification Techniques
After synthesis, purification of 3-bromo-2H-pyran-2-one typically employs:
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Column chromatography using silica gel with gradients of ethyl acetate/hexane
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Recrystallization from dichloromethane/hexane mixtures to improve purity
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High-performance liquid chromatography (HPLC) with C18 columns for resolving polar byproducts, particularly in small-scale syntheses
Chemical Reactivity
Substitution Reactions
The bromine atom at the 3-position of 3-bromo-2H-pyran-2-one makes the compound susceptible to nucleophilic substitution reactions. This reactivity is facilitated by the electron-deficient nature of the pyranone ring.
Key Substitution Reactions
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Aniline/K2CO3 | 3-Phenylamino-2H-pyran-2-one | DMF, room temperature to 80°C |
| Alkynylation | Phenylacetylene/Pd | 3-Phenylethynyl-2H-pyran-2-one | THF, room temperature to 80°C |
These substitution reactions typically employ:
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Nucleophiles: Amines (e.g., aniline), thiols (e.g., benzene thiol), alkynes (e.g., phenylacetylene)
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Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)
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Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
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Temperature Ranges: Room temperature to 80°C
Oxidation and Reduction Reactions
3-Bromo-2H-pyran-2-one undergoes various oxidation and reduction transformations:
Oxidation Reactions
Oxidation reactions with potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) yield 3-bromo-2H-pyran-2-one oxo derivatives. These reactions enhance the electrophilic character of the compound.
Reduction Reactions
Reduction reactions with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) produce 3-hydroxy-2H-pyran-2-one. During reduction, the lactone ring typically remains intact, but the bromine substituent is reduced to a hydroxyl group.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Oxidation | KMnO4/NaOH | 3-Bromo-2H-pyran-2-one oxo derivatives | Basic conditions, 0-50°C |
| Reduction | NaBH4 | 3-Hydroxy-2H-pyran-2-one | THF, 0-50°C |
Applications in Scientific Research
Medicinal Chemistry Applications
3-Bromo-2H-pyran-2-one has shown promise in medicinal chemistry research, particularly in cancer research. Studies indicate that the compound can target glioma stem-like cells (GSCs), which are implicated in tumor formation and resistance to conventional therapies. Research suggests that the compound can inhibit key signaling pathways associated with GSC maintenance, including the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase pathways.
The compound has also demonstrated potential anticancer effects against bladder cancer cells, inducing cell cycle arrest and apoptosis. Treatment with 3-bromo-2H-pyran-2-one increased the production of reactive oxygen species (ROS) and activated caspases, which are crucial for programmed cell death.
Organic Synthesis Applications
3-Bromo-2H-pyran-2-one serves as an important intermediate in the synthesis of various organic compounds. Its versatility in chemical reactions makes it a valuable building block for synthesizing more complex molecules.
| Reaction Type | Description | Major Products |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Various substituted pyranones |
| Oxidation | Conversion to oxidized derivatives | Oxidized derivatives |
| Reduction | Formation of 3-hydroxy-2H-pyran-2-one | Hydroxy derivatives |
Material Science Applications
In material science, 3-bromo-2H-pyran-2-one has been investigated for potential applications in organic light-emitting devices (OLEDs) due to its luminescent properties. The compound's unique structure allows for efficient charge transport and light emission, making it suitable for use in advanced electronic materials.
Mechanism of Action
Molecular Interactions
The mechanism of action of 3-bromo-2H-pyran-2-one involves its interaction with various molecular targets. The bromine substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions with biological molecules. The pyranone ring structure enables specific interactions with cellular components, potentially leading to antimicrobial or anticancer effects.
Biochemical Pathways
In cancer research, 3-bromo-2H-pyran-2-one has been shown to interact with key signaling pathways:
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Inhibition of phosphoinositide 3-kinase/Akt pathway
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Suppression of the Ras/Raf-1/extracellular signal-regulated kinase pathway
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Induction of reactive oxygen species production
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Activation of caspase-dependent apoptosis
These interactions contribute to the compound's potential anticancer effects, particularly against glioma stem-like cells and bladder cancer cells.
Comparison with Similar Compounds
Related Compounds
Several compounds share structural similarities with 3-bromo-2H-pyran-2-one:
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2H-pyran-2-one: The parent compound without the bromine substituent
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3-chloro-2H-pyran-2-one: A similar structure with a chlorine substituent instead of bromine
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3-iodo-2H-pyran-2-one: A similar structure with an iodine substituent
Unique Characteristics
3-Bromo-2H-pyran-2-one is distinctive due to the presence of the bromine atom, which imparts specific reactivity and properties compared to its analogs. The bromine substituent enhances the compound's ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The electronic effects of the bromine atom also influence the compound's potential biological activities.
Biological Activity
Anticancer Properties
Research indicates that 3-bromo-2H-pyran-2-one exhibits significant anticancer properties, particularly against glioma stem-like cells and bladder cancer cells. The compound has been shown to inhibit key signaling pathways involved in tumor growth and maintenance.
Effects on Glioma Stem-like Cells
3-Bromo-2H-pyran-2-one interacts with glioma stem-like cells, inhibiting the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways. This inhibition results in reduced maintenance of GSC populations and inhibition of sphere formation, which are characteristic of these cancer cells.
Effects on Bladder Cancer Cells
In studies involving human bladder carcinoma cells, treatment with 3-bromo-2H-pyran-2-one led to cell cycle arrest and apoptosis. The compound increased the production of reactive oxygen species and activated caspases, which are crucial for programmed cell death.
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